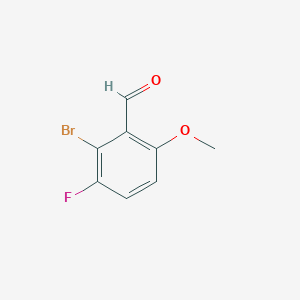

2-Bromo-3-fluoro-6-methoxybenzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Bromo-3-fluoro-6-methoxybenzaldehyde is a benzaldehyde building block, bearing a bromide, a fluoride and a methoxy at 2-, 3- and 6-positions respectively . It is a white to yellow crystalline solid and finds widespread use as a precursor for active pharmaceutical ingredients (APIs), particularly in the synthesis of benzosuberone derivatives .

Synthesis Analysis

The synthesis of this compound involves several steps. The formation of cycloheptanone ring is achieved through a Friedel-Craft acylation using Eaton’s reagent (phosphorus pentoxide and methanesulfonic acid) . It is also an intermediate in the synthesis of benzylidene-1,3-thiazolidine-2,4-diones as potent and selective inhibitors of the PIM-1, PIM-2, and PIM-3 protein kinases .Molecular Structure Analysis

The molecular formula of this compound is C8H6BrFO2 . The InChI key is KJXBFVPVUAXWKZ-UHFFFAOYSA-N . The molecular weight is 233.03 .Chemical Reactions Analysis

This compound is involved in several chemical reactions. For instance, it reacts with (3-carboxypropyl)triphenylphosphonium bromide through a Wittig reaction . It can also be prepared from 4-bromo-3-fluoroanisole .Physical and Chemical Properties Analysis

This compound is a solid . The storage temperature is between 2-8°C in an inert atmosphere .Applications De Recherche Scientifique

Synthesis and Analytical Applications

Synthetic Route Improvement : Research on similar bromo-fluoro-methoxybenzaldehydes has been focused on improving synthetic routes for key intermediates in drug discovery. For example, a study on 5-bromo-2-methylamino-8-methoxyquinazoline, a compound synthesized from a structurally related benzaldehyde, demonstrated an improved synthetic route that increased yield by 18% while maintaining purity. This advancement contributed to the quicker supply of key intermediates to medicinal laboratories (Nishimura & Saitoh, 2016).

Fluorogenic Aldehyde for Aldol Reactions Monitoring : A novel fluorogenic aldehyde bearing a 1,2,3-triazole moiety has been developed to monitor aldol reactions through fluorescence increase. This research showcases the potential of customized benzaldehydes for real-time monitoring of chemical reactions, thereby enhancing the efficiency and understanding of reaction mechanisms (Guo & Tanaka, 2009).

Catalytic and Synthetic Chemistry

- Palladium-catalyzed Synthesis : The use of palladium catalysis in the synthesis of 1-aryl-1H-indazoles from 2-bromobenzaldehydes has been explored, showcasing the versatility of brominated benzaldehydes in facilitating complex synthetic pathways. This method offers a route to synthesize heterocyclic compounds with potential biological activity (Cho et al., 2004).

Material Science and Molecular Design

- Electrically Conductive Polymers : Research into bis-aldehyde monomers, which share functional group similarities with 2-Bromo-3-fluoro-6-methoxybenzaldehyde, has led to the development of electrically conductive pristine polyazomethines. These materials were synthesized from aldehyde monomers and exhibited significant electrical conductivity, highlighting the potential of bromo-fluoro-methoxybenzaldehydes in the development of new materials (Hafeez et al., 2019).

Environmental and Biological Applications

- Halogenated Compound Metabolism : Studies on the metabolism of halogenated compounds by fungi, such as Bjerkandera adusta, have identified the production of chlorinated and brominated methoxybenzaldehyde metabolites. This research indicates the environmental and biological roles of halogenated benzaldehydes in natural biotransformation processes, which could extend to compounds like this compound (Beck et al., 2000).

Safety and Hazards

The compound is classified under GHS07 for safety . It may cause skin irritation, respiratory irritation, and serious eye irritation . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Mécanisme D'action

Target of Action

Similar compounds have been known to interact with protein kinases such as pim-1, pim-2, and pim-3 . These kinases play crucial roles in cellular processes like cell cycle progression, apoptosis, and transcription.

Mode of Action

Brominated compounds often undergo free radical reactions . In such reactions, a bromine atom is typically lost, leaving behind a radical that can interact with other molecules. This interaction can lead to changes in the target molecules .

Biochemical Pathways

Given its potential interaction with protein kinases, it may influence pathways related to cell growth and survival .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Bromo-3-fluoro-6-methoxybenzaldehyde is currently unavailable. The compound’s molecular weight (23304 g/mol) and solid physical form suggest that it may have good bioavailability.

Result of Action

If it does interact with protein kinases, it could potentially influence cell growth and survival .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is recommended to be stored in an inert atmosphere at 2-8°C , suggesting that temperature and oxygen levels may affect its stability.

Analyse Biochimique

Biochemical Properties

2-Bromo-3-fluoro-6-methoxybenzaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound can act as an inhibitor or activator of specific enzymes, depending on the biochemical environment. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substrates in the liver. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, thereby altering its activity and affecting the metabolic pathways .

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, it has been shown to modulate the expression of genes involved in oxidative stress responses. Additionally, this compound can affect the activity of signaling molecules such as kinases and phosphatases, leading to changes in cell proliferation, apoptosis, and differentiation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to inhibition or activation. For instance, its interaction with cytochrome P450 enzymes involves the formation of a stable complex that inhibits the enzyme’s activity. This inhibition can result in altered metabolic flux and changes in the levels of various metabolites. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, leading to a loss of activity. Studies have shown that this compound remains stable under standard storage conditions but may degrade when exposed to light or high temperatures. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with prolonged exposure leading to cumulative changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and primarily affect specific biochemical pathways. At higher doses, toxic effects can be observed, including liver damage and oxidative stress. Threshold effects have been noted, where a certain concentration of this compound is required to elicit a significant biological response. These findings highlight the importance of dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. These interactions can lead to changes in metabolic flux and the levels of various metabolites. For example, the inhibition of cytochrome P450 by this compound can result in the accumulation of substrates that are normally metabolized by this enzyme. Additionally, this compound can affect the activity of other enzymes and cofactors, further influencing metabolic pathways .

Propriétés

IUPAC Name |

2-bromo-3-fluoro-6-methoxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO2/c1-12-7-3-2-6(10)8(9)5(7)4-11/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZGANHGCQQLIPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)F)Br)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Chlorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2892456.png)

![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(benzo[d]thiazol-2-yl)methanone](/img/structure/B2892458.png)

![2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2892459.png)

![1-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetone](/img/structure/B2892466.png)

![1-{[1-(6-Fluoropyridine-2-carbonyl)piperidin-3-yl]methyl}-4-(pyridin-2-yl)piperazine](/img/structure/B2892467.png)

![(3-Fluoropyridin-4-yl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2892468.png)

![2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2892473.png)